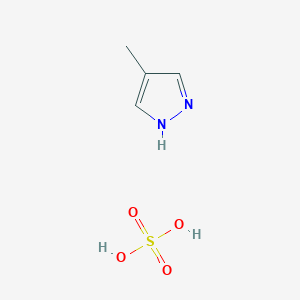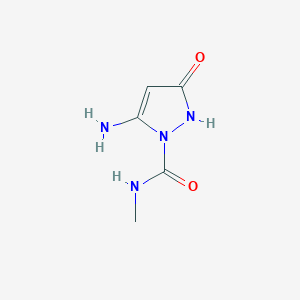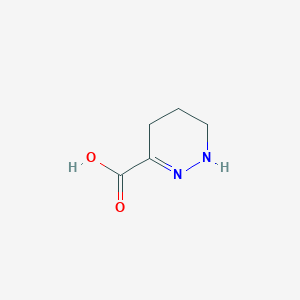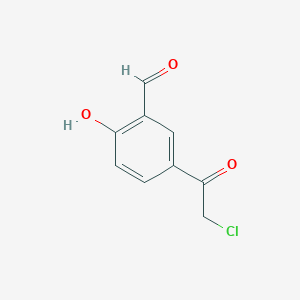
6-Piperidino-2(1H)-quinolinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Piperidino-2(1H)-quinolinone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring.
Mecanismo De Acción
The mechanism of action of 6-Piperidino-2(1H)-quinolinone hydrochloride is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It is also thought to exhibit its antitumor and anti-inflammatory properties by modulating various signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Piperidino-2(1H)-quinolinone hydrochloride have been extensively studied. It has been shown to inhibit the growth of various bacterial strains, including those that are resistant to conventional antibiotics. Additionally, it has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-Piperidino-2(1H)-quinolinone hydrochloride is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of novel antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 6-Piperidino-2(1H)-quinolinone hydrochloride. One potential direction is the development of novel drugs based on this compound for the treatment of bacterial infections, cancer, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields such as organic chemistry and materials science.
Conclusion:
In conclusion, 6-Piperidino-2(1H)-quinolinone hydrochloride is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and organic chemistry. Its broad-spectrum antimicrobial activity, antitumor and anti-inflammatory properties, and potential for the development of novel drugs make it a compound of great interest to the scientific community. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Aplicaciones Científicas De Investigación
6-Piperidino-2(1H)-quinolinone hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of novel drugs for the treatment of cancer and inflammatory diseases.
Propiedades
Número CAS |
116942-30-4 |
|---|---|
Nombre del producto |
6-Piperidino-2(1H)-quinolinone hydrochloride |
Fórmula molecular |
C14H17ClN2O |
Peso molecular |
264.75 g/mol |
Nombre IUPAC |
6-piperidin-1-yl-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14-7-4-11-10-12(5-6-13(11)15-14)16-8-2-1-3-9-16;/h4-7,10H,1-3,8-9H2,(H,15,17);1H |
Clave InChI |
KYTREJMWHJPVSI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl |
SMILES canónico |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=O)C=C3.Cl |
Otros números CAS |
116942-30-4 |
Sinónimos |
349U85 6-piperidino-2(1H)-quinolinone hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

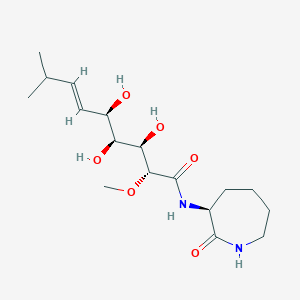
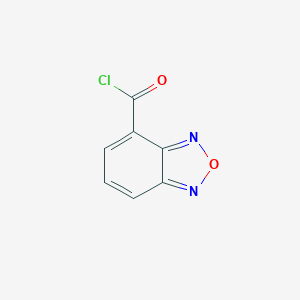
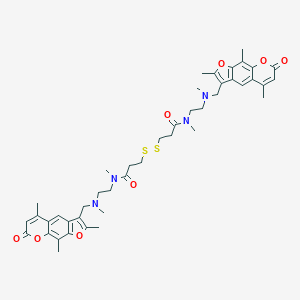
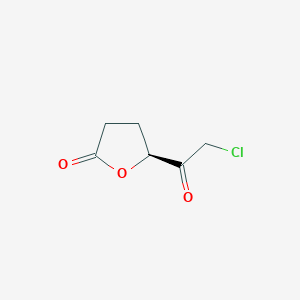
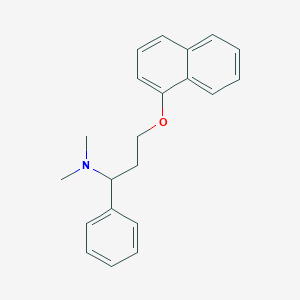
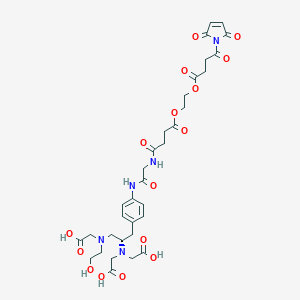

![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
